molecular formula C10H8FNO B1403021 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde CAS No. 1190321-22-2

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1403021
CAS No.: 1190321-22-2
M. Wt: 177.17 g/mol
InChI Key: JXCXBNDVZPXNPG-UHFFFAOYSA-N
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Description

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 7th position, and an aldehyde group at the 3rd position on the indole ring

Biochemical Analysis

Biochemical Properties

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde participates in various biochemical reactions due to its reactive aldehyde group. This compound can interact with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids . Additionally, it can form Schiff bases with amino groups of proteins, leading to potential modifications in protein function. The interactions of this compound with biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modifying key signaling proteins through covalent interactions. This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins. In terms of cellular metabolism, this compound can alter metabolic fluxes by inhibiting or activating enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their activity. The binding interactions of this compound with biomolecules are primarily driven by its electrophilic aldehyde group, which reacts with nucleophilic sites on enzymes and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under refrigerated conditions but may degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidation and reduction reactions. Enzymes such as aldehyde dehydrogenases and reductases play a role in the metabolism of this compound. The interactions of this compound with these enzymes can affect metabolic flux and alter the levels of metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes. The activity and function of this compound are influenced by its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, starting materials such as 5-fluoro-2-nitrotoluene and appropriate reagents are used .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid.

    Reduction: 5-Fluoro-7-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    5-Fluoroindole-3-carbaldehyde: Lacks the methyl group at the 7th position, resulting in different chemical properties and reactivity.

    7-Methylindole-3-carbaldehyde: Lacks the fluorine atom at the 5th position, affecting its biological activity and interactions.

    Indole-3-carbaldehyde: Lacks both the fluorine and methyl groups, making it less specialized for certain applications.

Uniqueness: 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is unique due to the combined presence of the fluorine and methyl groups, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

5-fluoro-7-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCXBNDVZPXNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745112
Record name 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-22-2
Record name 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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